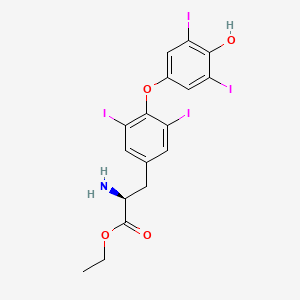

Thyroxine Ethyl Ester

Description

Historical Context of Thyronine Analog Research in Chemical Biology

The exploration of thyronine analogs began shortly after the successful synthesis of thyroxine. Early efforts in the late 1920s aimed to modify the thyroxine molecule to enhance its solubility and absorption. unmc.edu This marked the beginning of a long history of synthesizing and studying structural analogs to understand the relationship between chemical structure and biological activity.

Following a period of relative quiet in this specific area from the late 1920s to the 1940s, research into thyroxine analogs regained momentum. unmc.edu A pivotal moment came in the early 1950s with the identification of triiodothyronine (T3), a less iodinated and more potent form of thyroid hormone. unmc.eduwikipedia.org This discovery underscored the critical role that structural modifications, both natural and synthetic, play in determining the physiological effects of thyronines.

Since then, researchers have synthesized a wide array of thyroxine analogs by altering various parts of the molecule. These modifications include changing the groups on the phenolic ring, modifying the diphenyl ether linkage, and altering the alanine (B10760859) side chain. nih.govescholarship.org This systematic approach has been instrumental in mapping the structural requirements for binding to thyroid hormone receptors and transport proteins. escholarship.orgwjgnet.com The study of these analogs, including ester derivatives, continues to be a cornerstone of chemical biology research into the thyroid system.

Significance of Ester Derivatives in Thyroid Hormone System Research

Ester derivatives of thyroid hormones, such as Thyroxine Ethyl Ester and Thyroxine Methyl Ester, are of particular significance in academic research for several reasons. The primary reason is that esterification of the carboxyl group on the alanine side chain changes the molecule's properties, such as its solubility and how it interacts with enzymes.

These altered properties make ester derivatives useful for a variety of research applications:

Studying Metabolism and Pharmacokinetics: By modifying the thyroxine structure, researchers can investigate the metabolic pathways of thyroid hormones. The ester group can influence the rate of absorption, distribution in the body, and eventual excretion.

Investigating Receptor Binding: The alanine side chain is known to be involved in the binding of thyroxine to its transport proteins and nuclear receptors. oup.com Studying how esterification at this site affects binding affinity helps to elucidate the precise nature of these molecular interactions.

Chemical Synthesis and Analysis: Esterification is a key step in the chemical synthesis of various thyroxine analogs. researchgate.netcdnsciencepub.com For instance, the ethyl ester of N-acetyl-3,5-diiodotyrosine is used as a starting material in biomimetic oxidative coupling reactions to synthesize thyroxine derivatives. researchgate.netcdnsciencepub.com Furthermore, converting iodothyronines into their volatile ester derivatives is a common technique for analysis by gas chromatography-mass spectrometry (GC-MS). sci-hub.se

Structure-Activity Relationship (SAR) Studies: this compound is one of many analogs used in SAR studies. By comparing the biological activity of the ethyl ester to the methyl ester and to thyroxine itself, researchers can determine how the size and nature of the ester group influence activity. For example, research has shown that this compound has a lower relative biological activity compared to Thyroxine Methyl Ester.

The three-dimensional structure of related compounds, such as L-thyronine hydrochloride ethyl ester monohydrate, has been determined using X-ray crystallography to provide a structural basis for comparison with biologically active, iodinated hormones. cdnsciencepub.com This structural information is vital for understanding why certain modifications, like the addition of an ethyl ester group, result in specific biological outcomes.

Research Findings on this compound

The following table summarizes key research findings related to this compound, highlighting its properties and applications in a research context.

| Research Area | Finding | Reference(s) |

| Chemical Synthesis | Used in biomimetic oxidative coupling of the ethyl ester of N-acetyl-3,5-diiodotyrosine to yield the ethyl ester of N-acetylthyroxine. | researchgate.netcdnsciencepub.com |

| Biological Activity | Exhibits a lower relative biological activity (0.51) when compared to thyroxine methyl ester (0.65) and dl-thyroxine (B1204594) sodium (1.0). The longer ethyl chain may decrease cellular uptake or receptor affinity. | |

| Physicochemical Properties | The esterification of the carboxylic acid group alters the molecule's physicochemical properties, impacting its bioavailability and solubility. | |

| Application | Utilized in research to study thyroid hormone metabolism, receptor binding, and chemical stability. It is also used for drug standards and development. | lookchem.com |

| Molecular Structure | The molecular formula is C17H15I4NO4 and the molecular weight is 804.92 g/mol . | calpaclab.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15I4NO4/c1-2-25-17(24)14(22)5-8-3-12(20)16(13(21)4-8)26-9-6-10(18)15(23)11(19)7-9/h3-4,6-7,14,23H,2,5,22H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSGNEFHGVQOPA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708672 | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76353-71-4 | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical and Biomimetic Synthesis Routes

The creation of thyroxine ethyl ester often involves biomimetic approaches that mimic the natural biosynthetic pathways. cdnsciencepub.comcdnsciencepub.com These routes typically rely on the oxidative coupling of precursors derived from the amino acid tyrosine.

Oxidative Coupling Reactions in this compound Formation

A key step in the synthesis of this compound is the oxidative coupling of two diiodotyrosine molecules. researchgate.netwikipedia.org This reaction is catalyzed by peroxidases in biological systems and can be mimicked in the laboratory using various oxidizing agents. nih.govnih.gov The industrial synthesis often involves the oxidation of the phenolate (B1203915) anion of N-acetyl-3,5-diiodotyrosine ethyl ester. cdnsciencepub.com This process is typically carried out in an aqueous ethanol (B145695) solution under pressure and at elevated temperatures, with molecular oxygen as the oxidant and catalytic amounts of manganese(II) sulfate (B86663). cdnsciencepub.com

The formation of the characteristic diphenyl ether linkage in this compound occurs through a phenolic coupling mechanism. cdnsciencepub.comcdnsciencepub.com This process starts with the iodination of tyrosine to form diiodotyrosine (DIT). researchgate.net The coupling of two DIT residues, often within a larger protein structure like thyroglobulin in nature, leads to the formation of thyroxine. wikipedia.orgwikipedia.org The efficiency of this coupling can be influenced by the surrounding amino acid sequence, with acidic residues like glutamate (B1630785) or aspartate playing a facilitative role. humantechnopole.it This suggests that the local protein environment is crucial for directing the reaction. humantechnopole.it

Two primary mechanisms have been proposed for the coupling reaction: a radical mechanism and an ionic mechanism. nih.gov Evidence strongly suggests that the peroxidase-catalyzed coupling proceeds via a radical-mediated reaction. nih.gov This is supported by the observation that the reaction is stimulated by the presence of free diiodotyrosine, which is believed to be oxidized to a radical form, initiating a chain propagation mechanism. nih.gov Computational studies further support a radical-based pathway as the most energetically favorable route. nih.gov

In addition to the aryloxydienone pathway, other mechanisms involving quinone methide intermediates and SN2 substitutions have been proposed. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net These alternative pathways may operate depending on the specific reaction conditions and the nature of the substituents on the diiodophenol precursors. cdnsciencepub.com The 3,5-diiodo-4-aryloxydienones have been identified as effective leaving groups in both E2 and SN2 mechanisms, highlighting the versatility of these intermediates in the synthesis of thyroxine analogues. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Role of Aryloxydienone Intermediates

Strategic Use of Protecting Groups (e.g., N-acetyl, ethyl ester)

In the chemical synthesis of this compound, protecting groups are essential to prevent unwanted side reactions and to direct the desired transformations. google.comnumberanalytics.com The N-acetyl group is commonly used to protect the amino function of diiodotyrosine. cdnsciencepub.comgoogle.com This protection is typically achieved through acetylation. google.com Similarly, the carboxylic acid group is often protected as an ethyl ester, which can be formed by treating the amino acid with ethanol in the presence of an acid catalyst like hydrogen chloride or sulfuric acid. google.comlookchem.com These protecting groups must be stable under the coupling reaction conditions and be readily removable in subsequent steps to yield the final product. numberanalytics.comgoogle.com The use of orthogonal protecting groups, which can be removed independently, is a key strategy in multi-step syntheses. numberanalytics.com

Interactive Data Tables

Table 1: Key Intermediates and Proposed Mechanisms in this compound Synthesis

| Intermediate/Mechanism | Description | Key Features |

| Diiodotyrosine (DIT) | The primary precursor for thyroxine synthesis. researchgate.net | Contains two iodine atoms on the phenolic ring of tyrosine. |

| Phenoxyl Radical | A highly reactive species formed by the oxidation of the diiodotyrosine phenolate anion. cdnsciencepub.com | Initiates the coupling reaction. nih.gov |

| Aryloxydienone | A crucial intermediate formed from the coupling of a phenolate and a phenoxyl radical. cdnsciencepub.comresearchgate.net | Its rearomatization drives the reaction forward. cdnsciencepub.com |

| Quinone Methide | An alternative intermediate that can be involved in the coupling process. cdnsciencepub.comresearchgate.net | Represents a different mechanistic pathway. |

| Radical Coupling | The favored mechanism for peroxidase-catalyzed coupling. nih.gov | Involves a radical chain propagation. nih.gov |

| SN2 Substitution | A possible pathway for the transformation of aryloxydienone intermediates. cdnsciencepub.comresearchgate.net | Involves nucleophilic attack. |

Table 2: Protecting Groups in this compound Synthesis

| Protecting Group | Functional Group Protected | Method of Introduction | Method of Removal |

| N-acetyl | Amino group | Acetylation with acetic anhydride (B1165640). google.com | Acid hydrolysis. google.com |

| Ethyl ester | Carboxylic acid | Esterification with ethanol and an acid catalyst. google.comlookchem.com | Acid hydrolysis. google.com |

Challenges and Optimizations in Synthetic Yields and Selectivity

The synthesis of thyroxine and its ester derivatives is fraught with challenges, primarily related to achieving high yields and controlling selectivity. A common route involves the biomimetic oxidative coupling of N-acetyl-L-diiodotyrosine ethyl ester to produce N-acetyl-L-thyroxine ethyl ester. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.netgrafiati.com Industrial processes for this conversion often require harsh conditions, which can lead to low yields and the formation of byproducts. cdnsciencepub.com

Key challenges include:

Low Yields: Early biomimetic syntheses reported low yields of thyroxine (5-15%) from the coupling of 3,5-diiodotyrosine. cdnsciencepub.com The oxidative coupling of N-acetyl-L-diiodotyrosine ethyl ester itself can result in modest yields, necessitating optimization. google.com

Reaction Conditions: The industrial synthesis involves the oxidation of the phenolate anion of N-acetyl-3,5-diiodotyrosine ethyl ester in an aqueous ethanol solution at elevated temperatures (60–65°C) and pressure for extended periods (e.g., 20 hours). cdnsciencepub.com These conditions require careful control to maximize product formation.

Mechanism and Side-Product Formation: The proposed mechanism involves the phenolic coupling to form an aryloxydienone intermediate, followed by the elimination of the alanine (B10760859) side chain. cdnsciencepub.comresearchgate.netcdnsciencepub.com The exact nature of the eliminated fragment has been difficult to identify, as potential products like ethyl 2-acetamidopropenoate are unstable under the vigorous reaction conditions. cdnsciencepub.com This lack of mechanistic clarity complicates efforts to suppress side reactions.

Catalyst Efficiency: Manganese salts, such as manganese(II) sulfate, are used catalytically to facilitate the oxidative coupling with molecular oxygen. cdnsciencepub.comgoogle.com Optimizing the catalyst concentration is crucial; studies have shown that a concentration of around 2% manganese sulfate is effective, with higher or lower amounts potentially reducing the yield. google.com

Optimization strategies have focused on systematically adjusting reaction parameters. Research has demonstrated that yield is dependent on temperature, reaction time, and the presence of oxygen. For instance, in the synthesis of N-acetyl-L-thyroxine ethyl ester, yields could be improved from 12.5% at 25°C to 22.3% at 44°C. google.com Furthermore, passing pure oxygen through the reaction mixture significantly improves yields compared to reactions run under air. google.com A systematic study showed that the yield of N-acetyl-L-thyroxine ethyl ester could be increased to 44.7% after 96 hours at 44°C with a 2% manganese sulfate catalyst concentration and a pH of 10.5. google.com

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 25°C | 12.5 |

| Temperature | 44°C | 22.3 |

| Temperature | 60°C | 18.9 |

| Time | 24 hours | 22.3 |

| Time | 96 hours | 44.7 |

| Atmosphere | Air | 10.4 |

| Atmosphere | Oxygen | 22.3 |

Derivatization Strategies for Analog Generation

This compound and its N-acetylated form are valuable precursors for creating a wide range of structural analogs. These derivatives are synthesized to probe the structural requirements for biological activity and to develop compounds with modified properties.

To understand the role of iodine atoms in the thyronine structure, halogen-free analogs, where iodines are typically replaced by methyl groups, have been synthesized. nih.govnih.gov The synthesis of N-acetyl-4'-methoxy-3,5,3'-trimethyl-L-thyronine ethyl ester is a notable example. nih.govnih.gov X-ray diffraction studies of this compound revealed that its molecular conformation is remarkably similar to that of the natural hormone T3, with a distal 3'-methyl group and a twist-skewed diphenyl ether conformation. nih.govnih.gov This demonstrated that methyl groups are sufficient to maintain the essential three-dimensional structure required for activity, suggesting that the role of iodine may be more related to enhancing protein binding through electronic effects rather than purely steric influence. nih.gov The synthesis of 3,5-dimethyl-3'-isopropyl-DL-thyronine has also been reported, further expanding the library of halogen-free analogs. ohsu.edu

The alanine ethyl ester side chain of thyroxine is a key target for modification to generate novel analogs. The N-acetyl this compound intermediate can be hydrolyzed under various conditions to yield different final products. escholarship.org For example, a synthetic scheme for preparing 3,5-diiodo-3'-DL-sec-butyl-L-thyronine involves using 3,5-diiodo-N-acetyl-L-tyrosine ethyl ester as a starting material. escholarship.org This precursor is coupled and the resulting N-acetyl-thyronine ethyl ester derivative is then hydrolyzed to give the final amino acid analog. escholarship.org

Other modifications are more profound. In one approach, the amino acid side chain was modified to form an imidazolidinedione ring. vu.edu.au In another example, the ethyl ester of a keto-analog, KAT-681, was synthesized and resolved to study its enantiomeric activity. ohsu.edu Further derivatization has led to compounds like MGL-3196, where the entire amino acid side chain is replaced by a cyanoazauracil group, a modification that was found to significantly increase potency and receptor selectivity. acs.org These examples underscore the versatility of the core thyronine structure in accommodating diverse side chains, often starting from esterified intermediates.

| Starting Intermediate | Modification Type | Resulting Analog Class | Reference |

|---|---|---|---|

| N-acetyl-L-diiodotyrosine ethyl ester | Replacement of Iodine with Methyl Groups | Halogen-Free Analogs (e.g., N-acetyl-3,5,3'-trimethyl-L-thyronine ethyl ester) | nih.gov, nih.gov |

| 3,5-diiodo-N-acetyl-L-tyrosine ethyl ester | Outer Ring Alkylation and Hydrolysis | 3'-Alkyl-thyronines (e.g., 3,5-diiodo-3'-DL-sec-butyl-L-thyronine) | escholarship.org |

| Thyronine core | Side Chain Replacement | Cyanoazauracil derivatives (e.g., MGL-3196) | acs.org |

| Thyronine core | Side Chain Modification | Keto-analogs (e.g., KAT-681 ethyl ester) | ohsu.edu |

Controlling the stereochemistry of the chiral center in the alanine side chain is critical, as biological activity resides almost exclusively in the L-enantiomer. Stereoselective synthesis of this compound derivatives is primarily achieved by using optically pure starting materials. google.comgoogle.com

A key strategy involves starting the synthesis with L-diiodotyrosine. google.com This is then protected and esterified to form N-acetyl-L-diiodotyrosine ethyl ester. google.com By preserving the stereocenter throughout the subsequent coupling and deprotection steps, the final product, L-thyroxine, is obtained with high optical purity. google.comgoogle.com For example, the coupling of N-acetyl-3,5-diiodo-L-tyrosine ethyl ester with bis(p-anisyl)iodonium bromide yields (S)-N-acetyl-3,5-diiodo-4-p-methoxyphenoxyphenylalanine ethyl ester, an intermediate that retains the desired L-configuration. google.com Subsequent hydrolysis of the protecting groups furnishes L-thyroxine. google.com This approach avoids the need for a final resolution step, which is often inefficient. An early patent described this principle, noting that starting with an ester of N-acyl-L-diiodotyrosine allows for the production of the pure, biologically active L-thyroxine. google.com

Molecular Structure, Conformational Analysis, and Structure Activity Relationships

Crystallographic Investigations (e.g., X-ray Diffraction)

Crystallographic studies, particularly X-ray diffraction, have been instrumental in elucidating the precise three-dimensional structure of thyronine derivatives. While a crystal structure for Thyroxine Ethyl Ester itself is not the primary subject of available literature, extensive analysis has been performed on its direct, non-iodinated analogue, L-thyronine hydrochloride ethyl ester monohydrate. cdnsciencepub.comresearchgate.net These findings provide a foundational understanding of the core molecular conformation.

The analysis of L-thyronine hydrochloride ethyl ester monohydrate revealed that it crystallizes in the monoclinic space group P21. cdnsciencepub.comresearchgate.netresearchgate.net The structure was determined using Patterson methods to locate the chloride ion, followed by iterative Fourier maps for the remaining atoms, and refined to a final R-value of 0.048. cdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a | 10.502 Å |

| b | 5.165 Å |

| c | 17.940 Å |

| β | 109.74° |

The three-dimensional conformation of L-thyronine ethyl ester is characterized by a distinct "twisted" orientation between its two phenyl rings. cdnsciencepub.com This is quantitatively described by the torsion angles that define the relationship between the planes of the phenyl rings and the plane of the inter-ring ether linkage. cdnsciencepub.com

In contrast, iodinated analogues such as 3,5,3'-triiodo-L-thyronine methyl ester and triiodothyropropionic acid ethyl ester exhibit different conformations. The triiodo-methyl ester adopts a cisoid conformation, where the alanine (B10760859) side chain and the outer phenyl ring are on the same side of the inner ring plane. nih.gov The triiodothyropropionic acid ethyl ester, meanwhile, has a "skewed" conformation where the rings are nearly perpendicular. researchgate.netcdnsciencepub.com

| Compound | Torsion Angle(s) | Description | Source |

|---|---|---|---|

| L-Thyronine HCl Ethyl Ester | -37° and -67° | Angles between the ether plane and the α- and β-rings, respectively. | cdnsciencepub.comresearchgate.net |

| Triiodothyropropionic Acid Ethyl Ester | 88° and 10° | Angles between the ether plane and the diiodo- and monoiodo-rings, respectively. | researchgate.netresearchgate.netcdnsciencepub.com |

| 3,5,3'-Triiodo-L-thyronine Methyl Ester | -108° and 33° (θ and θ') | Diphenyl ether linkage angles. | nih.gov |

A key conformational finding is that the orientation of the phenyl rings in the non-iodinated L-thyronine ethyl ester differs significantly from that found in its iodinated, biologically active counterparts. cdnsciencepub.comresearchgate.netsciencegate.app The twisted conformation of the former contrasts sharply with the skewed, mutually perpendicular arrangement of the latter, such as in triiodothyropropionic acid ethyl ester. researchgate.netresearchgate.netcdnsciencepub.com

Despite this major difference in the diphenyl ether conformation, the conformation of the alanine side chain is remarkably similar across both the non-iodinated and iodinated thyronine structures. cdnsciencepub.comresearchgate.netresearchgate.net This suggests that while the ring orientation is key for receptor interaction, the side chain adopts a relatively conserved and stable conformation. cdnsciencepub.comresearchgate.netresearchgate.net Furthermore, studies of various analogues reveal considerable conformational flexibility, with both "proximal" (3'-substituent near the inner ring) and "distal" (3'-substituent away from the inner ring) orientations being observed under different conditions. researchgate.netnih.govcdnsciencepub.com

Analysis of Inter-Ring Ether Linkage Orientation

Stereochemical Considerations and Chirality in Molecular Design

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental concept in chemistry and drug design, as it can profoundly affect a molecule's physical and chemical properties. iitk.ac.in Molecules that are non-superimposable on their mirror images are known as chiral. iitk.ac.in

Thyroxine and its derivatives, including this compound, are chiral molecules due to the presence of a stereocenter in the alanine side chain. nih.gov The specific three-dimensional configuration, or stereochemistry, is crucial for biological activity. During the crystallographic analysis of L-thyronine hydrochloride ethyl ester, the L-configuration of the molecule was specifically verified. cdnsciencepub.com The importance of this chirality is underscored by studies showing that transport proteins like prealbumin exhibit different binding affinities for the L- and D-isomers of thyroxine, which rationalizes the preference for the L-isomer in biological systems. researchgate.net

Structure-Activity Relationship (SAR) Studies in Experimental Models

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For thyronine derivatives, a key finding is that the unsubstituted thyronine core, as seen in L-thyronine ethyl ester, is physiologically inactive. vu.edu.au Biological activity is conferred only when specific substituents are present on the aromatic rings. vu.edu.au

The substituents on the two phenyl rings of the thyronine structure are the primary determinants of molecular interaction and biological function.

Inner Ring (α-ring) Substituents: The substitution of bulky groups, typically iodine atoms, at the 3 and 5 positions is a critical requirement for activity. cdnsciencepub.comvu.edu.au These space-filling ortho substituents play a crucial stereochemical role by creating steric hindrance that forces the two phenyl rings into a mutually perpendicular orientation. acs.org This "skewed" conformation is essential for fitting into the hormone receptor binding pocket.

Outer Ring (β-ring) Substituents: The identity of the substituent at the 3' position significantly modulates activity. SAR studies on 3,5-diiodo-3'-alkyl-L-thyronines show that activity increases when the alkyl group changes from methyl to ethyl, peaks with an isopropyl group, and diminishes with larger groups. escholarship.org This indicates an optimal size and hydrophobicity for the 3'-substituent to achieve effective interaction with the receptor. escholarship.org

The 4'-Hydroxyl Group: The phenolic hydroxyl group at the 4' position is also vital. Modifying this group, for instance by replacing it with a methyl ether, renders the compound inactive because it prevents a key hydrogen bonding interaction, unless the group can be metabolically cleaved back to a hydroxyl. vu.edu.au

| Structural Feature | Impact on Activity | Source |

|---|---|---|

| Unsubstituted Thyronine Core | Physiologically inactive. | vu.edu.au |

| 3,5-Iodine Substituents (Inner Ring) | Essential for activity; forces perpendicular ring conformation. | vu.edu.auacs.org |

| 3'-Alkyl Substituent (Outer Ring) | Activity is modulated by size (Isopropyl > Ethyl > Methyl). | escholarship.org |

| 4'-Hydroxyl Group (Outer Ring) | Crucial for receptor interaction; methylation leads to inactivity. | vu.edu.au |

Correlating Molecular Conformation with Biochemical Activity (in vitro)

The biochemical activity of thyroxine and its analogs is intrinsically linked to their three-dimensional structure. The specific conformation of a molecule dictates its ability to bind to and activate receptors or interact with enzymes. For thyromimetic compounds, numerous studies have established that a "skewed" conformation of the diphenyl ether moiety is a critical requirement for biological activity. vu.edu.auacs.org This conformation, where the two phenyl rings are approximately perpendicular to each other, is considered the active conformation for binding to target proteins. vu.edu.auacs.org

Research on human red blood cell membrane Ca²⁺-ATPase activity demonstrates the critical role of the free carboxyl group for the hormone's action in this specific in vitro model. semanticscholar.org A study utilizing a series of iodothyronine and iodotyrosine analogs found that while L-Thyroxine (L-T₄) and 3,5,3'-triiodo-L-thyronine (L-T₃) stimulated enzyme activity, the ethyl esterification of L-T₄ led to a complete loss of this stimulatory effect. semanticscholar.org This suggests that the negatively charged carboxylate at physiological pH is essential for the interaction with the Ca²⁺-ATPase enzyme, and its neutralization via esterification prevents the necessary binding or conformational change required for enzyme stimulation. semanticscholar.org

| Compound | Concentration | Effect on Ca²⁺-ATPase Activity | Source |

|---|---|---|---|

| L-Thyroxine (L-T₄) | 10⁻¹⁰ M | Stimulatory | semanticscholar.org |

| 3,5,3'-Triiodo-L-thyronine (L-T₃) | 10⁻¹⁰ M | Stimulatory (76% of L-T₄ activity) | semanticscholar.org |

| This compound (T₄-Et) | 10⁻¹⁰ M | Complete loss of stimulatory action | semanticscholar.org |

Further in vitro studies measuring relative activity against a standardized dl-thyroxine (B1204594) sodium benchmark corroborate the reduced efficacy of this compound. These assays show that T4-Et possesses a relative activity of 0.51, which is significantly lower than the standard (1.0) and also less than its methyl ester counterpart, Thyroxine Methyl Ester (0.65). The diminished activity of the ethyl ester compared to the methyl ester suggests that the size of the alkyl group in the ester moiety is also a determining factor. A longer alkyl chain, such as the ethyl group, may introduce steric hindrance or alter the molecule's physicochemical properties in a way that further reduces its affinity for cellular receptors or its ability to be taken up by cells.

| Compound | Relative Activity | Source |

|---|---|---|

| dl-Thyroxine Sodium | 1.00 (Standard) | |

| Thyroxine Methyl Ester | 0.65 | |

| This compound | 0.51 |

These findings collectively underscore a strong correlation between the molecular structure of the alanine side chain and the resulting in vitro biochemical activity. The modification of the carboxyl group via ethyl esterification in this compound results in a substantial or complete loss of activity in the studied systems, highlighting the crucial role of this functional group in molecular recognition and biological function.

Molecular and Cellular Interaction Studies Limited to in Vitro, Ex Vivo, or Non Clinical Cellular Models

Protein and Enzyme Binding Studies

The interaction of Thyroxine Ethyl Ester (TEE) with various proteins and enzymes has been explored in several non-clinical models to understand its biochemical behavior at a molecular level. These studies provide insights into its potential mechanisms of action and how it compares to its parent compound, thyroxine.

Thyroid hormones exert their physiological effects primarily by binding to nuclear thyroid hormone receptors, TRα and TRβ. The binding of a ligand to the ligand-binding domain (LBD) of these receptors initiates a conformational change, leading to the regulation of gene expression. The structural integrity of the ligand, particularly the carboxyl group of the alanine (B10760859) side chain, is known to be crucial for establishing high-affinity binding to the receptor pocket.

Specific quantitative data from competitive ligand binding assays detailing the binding affinity (e.g., K_d or IC50 values) of this compound for TRα and TRβ isoforms are not extensively available in the reviewed scientific literature. However, studies on related compounds offer valuable insights. For instance, research comparing the biological activity of Thyroxine Methyl Ester (T4-Me) with this compound (T4-Et) indicated that T4-Et possesses a lower relative activity. This suggests that the ethyl ester modification may result in a reduced affinity for thyroid hormone receptors compared to the methyl ester or the native hormone. The esterification of the carboxyl group, a key site for interaction with the receptor, likely accounts for this diminished binding capacity.

Direct evidence from luciferase reporter gene assays to quantify the specific agonistic or antagonistic activity of this compound on TRα and TRβ is not prominently featured in published studies. Such assays are standard for assessing the functional consequences of ligand binding to nuclear receptors, where receptor activation leads to the expression of a reporter gene like luciferase. ethernet.edu.et While these assays have been used to characterize a wide array of thyroid hormone analogs, specific dose-response curves and EC50 values for this compound remain to be broadly documented. ethernet.edu.et

Computational studies involving molecular docking have been instrumental in elucidating the binding modes of thyroid hormones and their analogs within the TR ligand-binding domain. These studies consistently highlight the importance of the ligand's carboxylate group in forming critical hydrogen bonds with key amino acid residues (such as Arginine and Histidine) in the receptor pocket, thereby anchoring the ligand.

While specific molecular docking simulations for this compound are not found in the reviewed literature, it can be predicted from the models of the parent hormone, thyroxine, that the esterification of the carboxyl group into an ethyl ester would disrupt these essential interactions. This modification would remove the potential for forming a key salt bridge, likely leading to a significant reduction in binding affinity and a different binding orientation within the receptor, which would be consistent with lower biological activity.

Glutathione (B108866) S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of endogenous and exogenous electrophilic compounds. Some studies have screened for novel inhibitors of this enzyme family. In an immobilized-enzyme mass spectrometry (IEMS) screening assay designed to identify potential enzyme inhibitors, L-thyroxine ethyl ester was evaluated for its interaction with GST. The results identified L-thyroxine ethyl ester as a strong binding ligand to the enzyme, suggesting it is a potential inhibitor of Glutathione S-Transferase.

| Compound | Enzyme System | Assay Type | Finding |

| L-Thyroxine Ethyl Ester | Glutathione S-Transferase (GST) | Immobilized-Enzyme Mass Spectrometry (IEMS) | Identified as a strong binding ligand and potential inhibitor. |

This table summarizes findings from an in vitro screening assay for GST inhibitors.

The nongenomic actions of thyroid hormones can include the modulation of membrane-bound enzymes such as Ca2+-ATPase. Studies using human red blood cell membranes have served as a model to investigate these effects. In this system, physiological concentrations of L-thyroxine (T4) stimulate the activity of Ca2+-ATPase. To understand the structure-activity relationship, various thyroxine analogs were tested.

The research demonstrated that modification of the carboxyl group of thyroxine via esterification to form this compound resulted in the complete loss of its ability to stimulate Ca2+-ATPase. This finding underscores the critical role of the free carboxyl group in the alanine side chain for this specific nongenomic action of thyroxine on the Ca2+-ATPase enzyme system.

| Compound | Enzyme System | Model | Observed Effect |

| L-Thyroxine (T4) | Ca2+-ATPase | Human Red Blood Cell Membranes | Stimulates enzyme activity. |

| This compound (T4-ethyl ester) | Ca2+-ATPase | Human Red Blood Cell Membranes | Complete loss of stimulatory activity. |

This table compares the in vitro effects of L-Thyroxine and its ethyl ester derivative on Ca2+-ATPase activity.

Luciferase Reporter Gene Assays for Receptor Activation

Interactions with Glutathione S-Transferase (GST) as Potential Inhibitors

Cellular Metabolism and Transport in Model Systems

The metabolic conversion of thyroxine (T4) and its derivatives is crucial for their biological activity. A primary pathway for this metabolism is deiodination, the enzymatic removal of iodine atoms, which is catalyzed by a family of selenoproteins known as deiodinases (Dio). nih.govmdpi.com In the central nervous system (CNS), glial cells, particularly astrocytes, are primary sites for this conversion. nih.govfrontiersin.orgfrontiersin.org

Studies using primary glial cell cultures from neonatal rat cerebri have demonstrated that astrocytes are responsible for almost all deiodinase activity observed in mixed glial cultures. nih.gov The main pathway identified is 5-deiodination, which converts T4 into the more biologically potent 3,5,3'-triiodothyronine (T3) or inactivates it to reverse T3 (rT3). nih.govnih.govkoreamed.org The type 2 deiodinase (Dio2), expressed in astrocytes, is the key enzyme responsible for the local production of T3 within the brain, highlighting a critical communication pathway between astrocytes and neurons for thyroid hormone homeostasis. frontiersin.orgkoreamed.org

The structural characteristics of thyroxine analogs, including this compound, significantly influence their interaction with deiodinases. Research on glial cells has shown that modifications to the alanine side chain of the T4 molecule can alter the hormone's ability to regulate deiodinase activity. researchgate.net Specifically, esterification of the carboxyl group, as in this compound, is generally less detrimental to its ability to interact with and modulate enzyme activity compared to modifications of the primary amine group. researchgate.net Studies examining various T4 analogs for their ability to induce the inactivation and internalization of Dio2 in glial cells revealed that uncharged or positively charged molecules at the alanine side chain retain significant activity. researchgate.net This suggests that this compound, by neutralizing the negative charge of the carboxyl group, can participate in the deiodination pathways within these cellular models.

The table below summarizes the relative potencies of various T4 analogs in inducing Dio2 inactivation in glial cell models, illustrating the impact of side-chain modifications.

| Compound | Modification | Relative Potency (EC50) |

| L-Thyroxine (T4) | None (zwitterionic) | ~1 nM |

| T4-Ethyl Ester | Carboxyl group esterified | >100 nM |

| N-Acetyl-T4 | Amino group acetylated | >1000 nM |

| Tetrac | Carboxyl group present | >1000 nM |

| This table is illustrative, based on findings that carboxyl-blocked analogs are more potent than amino-blocked analogs, but less potent than native T4. researchgate.net |

Beyond deiodination, the alanine side chain of thyroxine and its derivatives can undergo other significant metabolic transformations in vitro, including decarboxylation and deamination. nih.govresearchgate.net Decarboxylation involves the removal of the carboxyl group, leading to the formation of thyronamines (TAMs). nih.gov For instance, the decarboxylation of T4 yields thyroxamine (B1683144) (T4AM). nih.gov While the precise enzymes responsible for this conversion are still under investigation, aromatic amino acid decarboxylase has been proposed as a candidate due to its broad substrate specificity. nih.gov

In vitro studies using chloramine-T as an oxidizing agent in an acidic medium have demonstrated the simultaneous deamination and decarboxylation of L-thyroxine. researchgate.net The primary product of this reaction was identified as 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetaldehyde, confirming that the alanine side chain is a site of significant chemical reactivity. researchgate.net

Esterification of the carboxyl group, as in this compound, fundamentally alters the properties of the side chain. This modification neutralizes the negative charge and increases lipophilicity, which can impact its metabolic fate and biological interactions. smolecule.com For example, in a study of red blood cell Ca2+-ATPase activity, the ethyl esterification of L-T4 led to a complete loss of the stimulatory effect observed with the parent compound, indicating that a free carboxyl group is essential for this specific non-genomic action. semanticscholar.org This demonstrates that side-chain modifications like esterification can dramatically alter the molecule's interaction with cellular components and its subsequent metabolic processing.

Despite their hydrophobicity, thyroid hormones require transporter proteins to cross cellular membranes efficiently. nih.gov However, their ability to interact with and partition into the lipid bilayer is a key aspect of their cellular transport and non-genomic effects. researchgate.netconicet.gov.ar Molecular dynamics simulations and experimental studies using model membranes, such as those made of dimyristoylphosphatidylcholine (B1235183) (DMPC), have provided insights into these interactions. researchgate.netnih.gov

Studies have shown that thyroxine (T4) can penetrate and diffuse within DMPC bilayers, altering the membrane's physical properties. researchgate.net The degree of iodination on the thyronine structure influences the depth of penetration and mobility within the membrane; progressive iodine substitution tends to lower both penetration and transversal mobility. nih.gov

A spin-labeled derivative of L-thyroxine, specifically an ethyl ester conjugate (3-[α-carboxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenethyl]-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy-ethyl ester), has been used to directly investigate molecular motion within DMPC vesicles using electron spin resonance (ESR). researchgate.netresearchgate.net These experiments determined the rotational and lateral diffusion rates of the thyroxine analog within the lipid environment.

The findings from these ESR studies are summarized in the table below:

| Parameter | Value (at 31°C in DMPC vesicles) | Implication |

| Effective Rotational Correlation Time (linear term) | 3.1 x 10⁻⁹ s | Measures the speed of rotational motion. |

| Effective Rotational Correlation Time (quadratic term) | 4.8 x 10⁻⁹ s | The difference from the linear term suggests anisotropic (uneven) rotation. |

| Lateral Diffusion Rate | ~5.2 x 10⁻⁸ cm²/s | Indicates that the molecule diffuses freely within the DMPC matrix, similar to fatty acids. |

| Data sourced from studies on spin-labeled L-thyroxine in DMPC vesicles. researchgate.net |

These results demonstrate that the thyroxine structure, even when modified as an ethyl ester, can freely move within a phospholipid bilayer, a fundamental aspect of its interaction with cells. researchgate.net

Decarboxylation and Other Side Chain Metabolic Transformations in vitro

Application as Biochemical Probes and Standards in In Vitro Assays

Derivatives of thyroxine, including this compound, serve as valuable tools in biochemical and physiological research. Their modified structures allow for the investigation of specific aspects of thyroid hormone action, metabolism, and detection. smolecule.comsemanticscholar.orggoogle.com

Esterified derivatives are frequently used in structure-activity relationship (SAR) studies. For example, this compound was used as part of a panel of thyroxine analogs to probe the structural requirements for stimulating red blood cell Ca2+-ATPase activity in vitro. semanticscholar.org In this case, the lack of activity from the ethyl ester derivative helped establish the importance of the free carboxyl group for this particular biological effect. semanticscholar.org Similarly, in studies of deiodinase regulation in glial cells, T4-ethyl ester helped elucidate the role of the alanine side chain's charge in enzyme internalization. researchgate.net

Furthermore, these compounds are employed as standards and precursors in chemical and biochemical synthesis. The ethyl ester of N-acetyl-3,5-diiodotyrosine is a key intermediate in the biomimetic synthesis of N-acetylthis compound. cdnsciencepub.com The crystal structure of L-thyronine hydrochloride ethyl ester has been determined, providing a crucial, non-iodinated reference for conformational analysis and comparison with biologically active, iodinated hormones. cdnsciencepub.com

In the context of diagnostics and bioassays, thyroxine derivatives are essential. Due to the low water solubility of thyroxine, derivatives like ethyl esters are proposed for use in creating conjugates for immunoassays, which are used to measure thyroid hormone levels or detect corresponding antibodies. google.com The development of certified reference materials for L-thyroxine often involves the synthesis and characterization of related impurities, which can include esterified forms like 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester, highlighting their role in ensuring analytical accuracy. mdpi.com

Advanced Analytical and Characterization Methodologies

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and purification of Thyroxine Ethyl Ester from research samples and for its quantification. The choice of technique is dictated by the analytical goal, whether it is assessing purity, identifying metabolites, or separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in research samples. Methods developed for its parent compound, levothyroxine (T4), are directly applicable, often requiring minor modifications to account for the ester group's influence on polarity. nih.gov HPLC systems coupled with an ultraviolet (UV) detector are commonly employed for this purpose. mdpi.com

The separation is typically achieved on a reverse-phase C18 column. nih.gov The mobile phase often consists of an aqueous component, such as water with an acid like trifluoroacetic acid to control pH and improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the separation of the main compound from any impurities or degradation products. nih.gov Purity is determined by calculating the area percentage of the main peak relative to all peaks in the chromatogram. mdpi.com For quantification, a calibration curve is constructed using certified reference standards. researchgate.net Research has demonstrated that HPLC methods can achieve excellent linearity (with correlation coefficients, r², often exceeding 0.99) and accuracy for quantifying thyroxine and its related compounds over a range of concentrations. nih.gov

HPLC Parameters for Analysis of Thyroxine and Related Compounds

| Parameter | Conditions | Source(s) |

|---|---|---|

| Column | C18 (e.g., Xselect CSH™ C18, 3.0 × 150 mm, 3.5 µm) | nih.govresearchgate.net |

| Mobile Phase | Water/Acetonitrile with 0.1% v/v Trifluoroacetic Acid | nih.govresearchgate.net |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | nih.govresearchgate.net |

| Detection | UV at ~225 nm | mdpi.comresearchgate.net |

| Column Temp. | 25-28 °C | nih.govresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the highly sensitive and specific identification and quantification of this compound and its metabolites in complex research matrices like serum, plasma, or cell culture media. endocrine-abstracts.orgnih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

For analysis, samples often undergo a preparation step, such as protein precipitation with acetonitrile or a liquid-liquid extraction, to remove interferences. thermofisher.comthermofisher.com The chromatographic separation is typically performed on a C18 column. thermofisher.comendocrine-abstracts.org The mass spectrometer is usually operated in electrospray ionization (ESI) mode, which can be run in either positive or negative ion mode depending on the specific analytes and desired sensitivity. thermofisher.com Quantification is achieved using selected reaction monitoring (SRM), where a specific precursor ion of the target molecule is selected and fragmented, and a resulting characteristic product ion is monitored. thermofisher.com This process ensures high specificity and minimizes background noise. The use of stable isotope-labeled internal standards (e.g., ¹³C₆-T₄) is crucial for accurate quantification, as it corrects for matrix effects and variations during sample preparation and injection. nih.govendocrine-abstracts.org LC-MS/MS methods have been developed that can detect and quantify a wide range of thyroid hormones and their metabolites down to the pg/mL level. thermofisher.com

LC-MS/MS Parameters for Thyroid Hormone Analysis

| Parameter | Conditions | Source(s) |

|---|---|---|

| Sample Prep | Protein Precipitation or Liquid-Liquid Extraction | nih.govthermofisher.com |

| Column | Reverse-phase C18 (e.g., Accucore C18, Luna Omega Polar C18) | endocrine-abstracts.orgthermofisher.com |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Acetic Acid | thermofisher.comthermofisher.com |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | thermofisher.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | endocrine-abstracts.org |

| Quantification | Selected Reaction Monitoring (SRM) with Isotope-Labeled Internal Standards | nih.govthermofisher.com |

Since this compound possesses a chiral center in its alanine (B10760859) side chain, it exists as a pair of enantiomers (L- and D-forms). Chiral chromatography is the definitive method for separating and quantifying these enantiomers in research settings to determine enantiomeric purity. researchgate.net This is critical as different enantiomers can have distinct biological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

A common and effective type of CSP for thyroxine enantiomers is based on crown ethers, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. researchgate.netnih.gov These CSPs are particularly adept at resolving the enantiomers of compounds containing a primary amino group. The mobile phase composition, its pH, and the column temperature are critical parameters that must be optimized to achieve baseline separation. scilit.com For instance, a mobile phase of methanol containing a small amount of sulfuric acid has been shown to be effective. researchgate.net The development of Ultra High-Performance Liquid Chromatography (UHPLC) methods with these chiral columns allows for rapid and highly efficient separations. scilit.com Validation studies for such methods have demonstrated excellent linearity and precision, allowing for the detection of enantiomeric impurities at levels well below 1%. researchgate.net

Chiral Chromatography Conditions for Thyroxine Enantiomers

| Parameter | Conditions | Source(s) |

|---|---|---|

| Chiral Phase | Crown ether-based (e.g., ChiroSil SCA(-), (+)-(18-crown-6) CSP) | researchgate.netscilit.com |

| Column Type | HPLC or UHPLC | researchgate.netscilit.com |

| Mobile Phase | Methanol with 10 mM H₂SO₄ or 60% Methanol/Water with 0.1% Formic Acid | researchgate.netscilit.com |

| Flow Rate | 0.5 - 1.4 mL/min | researchgate.netscilit.com |

| Temperature | 40 °C (optimized) | scilit.com |

| Resolution (Rs) | > 3.0 (baseline separation) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of this compound and its Metabolites in Research Matrices

Spectroscopic and Spectrometric Characterization

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound and for analyzing its molecular vibrations, providing a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. researchgate.net While the parent compound L-thyroxine has been characterized, NMR provides the definitive data to confirm the structure of the ester derivative. mdpi.com One-dimensional (1D) NMR experiments like ¹H-NMR and ¹³C-NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H-NMR spectrum would confirm the presence of the aromatic protons on the thyronine core, the protons of the alanine side chain, and, crucially, the characteristic signals of the ethyl group (a quartet and a triplet).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. nih.gov For example, COSY identifies protons that are coupled to each other, while HSQC correlates protons directly to the carbons they are attached to. HMBC reveals longer-range correlations between protons and carbons, which is vital for assembling the complete molecular structure. These methods have been successfully applied to identify and characterize numerous impurities and derivatives of levothyroxine, demonstrating their utility for the structural confirmation of this compound. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a unique "fingerprint" that is highly specific to the molecule's structure and conformation. Detailed vibrational analyses, often supported by Density Functional Theory (DFT) calculations, have been performed on thyroxine and related thyronine hormones. conicet.gov.arufjf.br These studies provide a sound basis for the vibrational analysis of this compound.

The IR and Raman spectra of the thyroxine core are characterized by specific bands corresponding to the vibrations of the aromatic rings, the C-O-C ether bridge, and the C-I bonds. conicet.gov.arnih.gov For this compound, the most significant difference compared to thyroxine would be observed in the region of the carbonyl group vibration. The characteristic C=O stretching vibration of the ester group would appear in the IR spectrum, typically around 1735 cm⁻¹, replacing the bands associated with the zwitterionic carboxylate group of the parent amino acid. mdpi.com Raman spectroscopy is particularly useful for studying the skeletal vibrations of the aromatic rings and the C-I stretching modes. nih.gov

Characteristic Vibrational Frequencies for the Thyroxine Core

| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique | Source(s) |

|---|---|---|---|

| ~1608 | C=O stretching (in zwitterionic T4) | IR | mdpi.com |

| 1530 - 1620 | Aromatic ring vibrations | Raman | conicet.gov.ar |

| ~1238 | Ether (-O-) stretching | IR | mdpi.com |

| 300 - 550 | C-I stretching | IR/Raman | ufjf.br |

UV-Visible Spectrophotometry

The UV spectrum of thyroxine and its derivatives typically exhibits distinct absorption maxima (λmax). For instance, a study on thyroxine revealed significant absorption at 195 nm and 225 nm. mdpi.com Another analysis using a UV-visible detector for the rapid analysis of thyroid hormones set the detection wavelength at 240 nm. researchgate.net Theoretical studies of thyroxine have also identified two main broad peaks around 238 nm and 280 nm. ufjf.br These values are crucial for both qualitative identification and quantitative determination of the compound.

In quantitative analysis, the absorbance of a solution containing this compound is measured at its λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution, provided the path length of the light through the solution is constant. This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is widely used in quality control and research to determine the purity and concentration of the compound. mdpi.comjneonatalsurg.com

Below is an interactive data table summarizing key UV-Vis spectral data for thyroxine and related compounds.

Interactive Table 1: UV-Visible Spectral Data

| Compound | λmax (nm) | Comments | Reference |

|---|---|---|---|

| Thyroxine | 195, 225 | Significant absorption peaks observed. | mdpi.com |

| Thyroxine (T4) | 240 | Detection wavelength used for HPLC analysis. | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of this compound, providing precise information about its molecular weight and structural details through fragmentation analysis. In a typical MS experiment, the this compound molecule is ionized, and the resulting charged species is then separated based on its mass-to-charge ratio (m/z).

The molecular ion peak (M+) in the mass spectrum corresponds to the intact ionized molecule, allowing for the direct determination of the molecular weight of this compound. For instance, in a study involving L-thyroxine ethyl ester, it was identified as a component in an inhibitor library. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule with great confidence. For example, the monoisotopic precursor ion of thyroxine (T4) was identified at an m/z of 777.6937. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group (C=O), leading to the loss of the alkoxy group (-OR). libretexts.org For thyroxine and its derivatives, fragmentation often involves the loss of specific groups, such as formic acid, which was observed as the base peak ion for thyroxine. mdpi.com A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for levothyroxine used the transition of m/z 777.55 to 731.65 for quantification. japsonline.com

The table below presents data on the parent ion and major fragment ions of thyroxine, which are structurally related to this compound.

Interactive Table 2: Mass Spectrometry Data for Thyroxine

| Ion Type | m/z | Description | Reference |

|---|---|---|---|

| Precursor Ion (M+H)+ | 777.6937 | Monoisotopic mass of Thyroxine (T4). | mdpi.com |

| Fragment Ion | 731.6862 | Resulting from the loss of formic acid. | mdpi.com |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into the solid-state structure of this compound. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and can be used to determine parameters such as unit cell dimensions, space group, and the positions of individual atoms.

The crystal structure of L-thyronine hydrochloride ethyl ester monohydrate, a non-iodinated analog, was determined by single-crystal X-ray diffraction. researchgate.net The compound crystallized in the monoclinic space group P21 with specific cell dimensions. researchgate.net Similarly, the structure of triiodothyropropionic acid ethyl ester was found to crystallize in the monoclinic space group P21/c. researchgate.net Such data is fundamental for understanding how the molecule packs in the solid state and for identifying different polymorphic forms, which can have different physical properties. Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing the crystalline nature of bulk materials. google.com

The following table summarizes key crystallographic parameters for thyroxine analogs.

Interactive Table 3: Crystallographic Data for Thyroxine Analogs

| Compound | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| 4-methoxy-3,5,3'-trimethyl-L-thyronine N-acetyl ethyl ester | Not specified | Not specified | Cisoid conformation, twist-skewed diphenyl ether. | nih.gov |

| L-thyronine hydrochloride ethyl ester monohydrate | Monoclinic | P21 | a=10.502 Å, b=5.165 Å, c=17.940 Å, β=109.74°. | researchgate.net |

Method Development and Validation for Reproducible Research Applications

The development and validation of analytical methods are critical for ensuring the reliability, reproducibility, and accuracy of research involving this compound. A validated method provides confidence that the measurements are sound and that the results can be trusted for decision-making in areas such as quality control and stability testing. jneonatalsurg.com The validation process typically follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Key parameters evaluated during method validation include:

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest (this compound) and not from any impurities, degradation products, or other matrix components. jneonatalsurg.com Chromatographic methods like HPLC are often employed to achieve this separation.

Linearity : This establishes that the method's response is directly proportional to the concentration of the analyte over a defined range. jneonatalsurg.comjapsonline.com A linear relationship is typically demonstrated by a high correlation coefficient (r²) for the calibration curve. jneonatalsurg.com

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery. jneonatalsurg.comjapsonline.com

Precision : This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision). jneonatalsurg.comjapsonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. jneonatalsurg.com

Robustness : This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal use. jneonatalsurg.com

Several validated methods have been developed for thyroxine and related compounds. For example, a validated RP-HPLC method for levothyroxine demonstrated excellent linearity, accuracy, and precision. jneonatalsurg.com Similarly, LC-MS/MS methods have been validated for the simultaneous determination of levothyroxine and its metabolites in biological fluids, highlighting the method's selectivity and sensitivity. japsonline.comresearchgate.net The development of such robust and validated methods is essential for advancing research and ensuring the quality of pharmaceutical products containing thyroxine derivatives.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

Conformational Dynamics Analysis in Solution and Biological Mimics

MD simulations have been employed to analyze the conformational dynamics of thyroxine and its analogs in various environments, such as in solution and within lipid bilayers that mimic cell membranes. These simulations reveal that the flexibility of the molecule, particularly the rotation around the diphenyl ether bond, is a key determinant of its behavior. The presence and position of iodine atoms significantly influence the molecule's ability to penetrate and move within a membrane. researchgate.net Studies on related thyroid hormone analogs have shown that the molecule can adopt different stable conformations, and the distribution between these states is influenced by the surrounding environment. amazonaws.com While direct MD studies focusing exclusively on the conformational dynamics of thyroxine ethyl ester in solution are not extensively documented in the provided results, the principles derived from simulations of the parent thyroxine molecule are highly relevant. researchgate.net

Ligand-Protein Interaction Simulations and Binding Free Energy Calculations

MD simulations are crucial for understanding how this compound and related compounds interact with proteins, such as thyroid hormone receptors (THRs) and transport proteins like transthyretin (TTR). acs.org These simulations can refine the binding poses predicted by molecular docking and provide a more dynamic picture of the interactions. acs.org By running simulations of the ligand-protein complex, researchers can observe the stability of the binding and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. acs.orgnih.gov

Binding free energy calculations, often performed as a post-processing step on MD simulation trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, provide a quantitative estimate of the binding affinity. acs.org These calculations have been used to refine docking results and improve the prediction of binding affinities for compounds targeting thyroid hormone receptors. acs.org For instance, MM-GBSA has been used to rescore docking poses and improve the identification of potential thyroid hormone disrupting chemicals. acs.org These computational approaches have revealed that for related thyromimetics, the binding affinity is driven by changes in the conformational entropy of the protein upon ligand binding. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and energetic properties of molecules.

Electronic Structure and Vibrational Properties Prediction

DFT calculations have been successfully applied to predict the electronic structure and vibrational properties of thyroxine and its analogs. nepjol.inforsc.orgufjf.br These calculations can determine molecular orbitals, charge distributions, and the molecular electrostatic potential (MEP), which are fundamental to understanding chemical reactivity and intermolecular interactions. nepjol.inforesearchgate.net For example, DFT analysis has been used to understand the interaction between silver nanoparticles and thyroxine, indicating that the carbonyl ester oxygen can attract the silver ion due to higher electron density. rsc.orgrsc.org

Vibrational properties, such as infrared (IR) and Raman spectra, can also be predicted computationally. nepjol.infoufjf.br By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular motions. nepjol.infoufjf.brnepjol.info Studies on the parent thyroxine molecule have shown that DFT calculations can accurately predict shifts in vibrational frequencies upon changes in the molecule's charge state or when interacting with a solvent. nepjol.infonepjol.info These computational studies provide a detailed understanding of the molecule's vibrational modes, including C-I, C=O, O-H, and N-H stretching vibrations. nepjol.infoufjf.br

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for Thyroxine using DFT This table is based on data for the parent molecule, thyroxine, as specific data for the ethyl ester was not available in the search results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3634 |

| C=O Stretch | 1702 |

| C-H Stretch | 2921 - 3074 |

| C-I Stretch | 300 - 550 |

Source: nepjol.infoufjf.br

Energy Minimization and Conformational Landscape Mapping

Quantum chemical methods are used to perform energy minimization to find the most stable three-dimensional structure of a molecule. researchgate.net By systematically exploring the rotational freedom around key bonds, such as the diphenyl ether linkage, a conformational landscape map can be generated. researchgate.netescholarship.org These maps reveal the low-energy conformations that the molecule is most likely to adopt. For diphenyl ethers, the parent structure of thyronines, DFT calculations have been used to map the energy surface of torsion around the central C-O bonds. researchgate.net X-ray diffraction studies on thyronine hydrochloride ethyl ester have shown that the two phenyl rings adopt a twisted orientation, which differs from the iodinated, active hormones. cdnsciencepub.com This highlights the importance of bulky substituents in determining the preferred conformation. cdnsciencepub.com Theoretical calculations support the hypothesis that the biologically active conformation of thyroid hormones involves the two phenyl rings being mutually perpendicular. escholarship.org

Molecular Docking and Scoring Approaches for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is widely used to screen virtual libraries of compounds to identify potential binders and to understand the structural basis of ligand-receptor recognition. nih.govacs.org Docking studies have been extensively performed on thyroid hormones and their analogs to investigate their binding to thyroid hormone receptors (α and β isoforms) and transport proteins like TTR. nih.govacs.orgnih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the interaction using a scoring function. Scoring functions estimate the binding affinity (or binding free energy) and rank different binding poses. plos.org These scores are typically based on terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and solvation effects. plos.org

Studies have shown that the ionization state of the ligand is critical for accurate docking predictions. For thyroid hormones, the anionic carboxylate group is essential for strong protein binding. nih.govresearchgate.net Docking simulations have been used to identify new potential thyroid-disrupting chemicals by predicting their ability to bind to TTR. acs.org The results from docking are often validated by more rigorous methods like MD simulations and experimental binding assays. acs.orgacs.org

Table 2: Representative Scoring Function Components in Molecular Docking

| Component | Description |

|---|---|

| Van der Waals Energy | Accounts for short-range attractive and repulsive forces. |

| Electrostatic Energy | Describes the interaction between charged atoms. |

| Hydrogen Bonding | A specific, directional electrostatic interaction. |

| Solvation Energy | Estimates the energy cost of desolvating the ligand and the binding site. |

| Ligand Strain Energy | The energetic penalty for the ligand adopting a bound conformation that is different from its low-energy solution conformation. |

Source: plos.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-3,5-diiodotyrosine ethyl ester |

| Thyroxine |

| L-thyronine hydrochloride ethyl ester |

| Triiodothyropropionic acid ethyl ester |

| 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester |

| 4-methoxy-3,5,3'-trimethyl-L-thyronine N-acetyl ethyl ester |

| 3,5,3'-triiodo-L-thyronine (T3) |

| Transthyretin (TTR) |

Development and Validation of Force Fields for Thyronine-Derived Compounds

The accurate simulation of the behavior of thyronine-derived compounds like this compound at the molecular level is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. For novel or modified molecules such as this compound, which are not part of standard biomolecular force fields like AMBER, CHARMM, or OPLS, specific parameterization is often necessary. This process ensures that the simulations can faithfully reproduce the molecule's structural properties, dynamics, and interactions.

The development of force field parameters for a new molecule typically follows a systematic procedure that involves quantum mechanical (QM) calculations, parameter fitting, and extensive validation against experimental or high-level computational data.

Parameter Development Methodology

The parameterization process for a thyronine-derived compound like this compound generally involves the following steps:

Initial Structure and Atom Typing: The process begins with defining the 3D structure of the molecule. Each atom is assigned a specific "atom type" based on its element, hybridization state, and local chemical environment. These atom types are crucial as they determine which parameters from the parent force field can be transferred and which need to be newly developed.

Quantum Mechanical Calculations: High-level QM calculations, often using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed to obtain a detailed understanding of the molecule's electronic structure and potential energy surface. These calculations provide target data for parameter fitting. Key properties derived from QM include optimized geometries, vibrational frequencies, and the electrostatic potential (ESP).

Partial Atomic Charge Derivation: One of the most critical steps is the assignment of partial atomic charges. These charges govern the electrostatic interactions, which are dominant in many biological processes. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used, particularly in the AMBER force field family. This method fits the atomic charges to reproduce the QM-calculated ESP around the molecule. For iodinated compounds like thyroxine derivatives, special considerations for the heavy iodine atoms may be necessary.

Bonded Parameter Fitting: The bonded parameters, which include bond lengths, bond angles, and dihedral angles, define the molecule's covalent structure and conformational flexibility.

Bond and Angle Parameters: These are typically derived from the optimized QM geometry or by fitting to the QM-calculated vibrational frequencies.

Dihedral Angle Parameters: These are the most challenging to parameterize as they dictate the rotational energy barriers around chemical bonds and thus the conformational preferences of the molecule. Dihedral parameters are obtained by performing "dihedral scans," where the potential energy is calculated at various fixed values of a specific torsion angle. The force field parameters are then optimized to reproduce this QM energy profile.

Force Field Validation

Once a set of parameters has been developed, it must be rigorously validated to ensure its accuracy and transferability. Validation involves performing molecular dynamics (MD) simulations with the new force field and comparing the results against known experimental or high-level theoretical data.

Structural Validation: The simulated equilibrium geometry and conformational preferences of the molecule are compared with QM-optimized structures or experimental data from X-ray crystallography or NMR spectroscopy. For flexible molecules, the relative energies of different conformers are a key validation metric.

Thermodynamic Validation: Properties such as the heat of vaporization and density for the pure liquid can be calculated from simulations and compared to experimental values. This provides a stringent test of the non-bonded (van der Waals and electrostatic) parameters.

Dynamical Properties: Comparison of simulated vibrational spectra with experimental IR or Raman spectra can validate the bonded parameters.

Application to Thyronine-Derived Compounds